physicochemical properties of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid
physicochemical properties of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the (CAS No: 1055971-67-9). As a heterocyclic compound incorporating pyrazole, pyridine, and carboxylic acid moieties, this molecule represents a valuable scaffold in medicinal chemistry and materials science. This document consolidates available predicted data, provides expert analysis on expected properties where experimental data is not publicly available, and details authoritative protocols for their empirical determination. The guide is structured to deliver not just data, but a field-proven perspective on the causality behind these properties and their implications for research and development, particularly in the context of drug discovery.
Introduction and Strategic Importance
5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid is a bifunctional heterocyclic compound of significant interest. The pyrazole ring is a cornerstone in many pharmacologically active agents, known for its role in a variety of therapeutic areas[1]. The pyridine ring serves as a bioisostere for phenyl groups but with modified electronic and solubility characteristics, while the carboxylic acid group provides a critical handle for salt formation, hydrogen bonding interactions, and further chemical derivatization[2]. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application, enabling researchers to predict its behavior in biological systems (ADME), design robust synthetic routes, and develop stable formulations. This guide serves as a foundational resource for scientists working with this and structurally related compounds.
Chemical Identity
Accurate identification is the first step in any scientific investigation. The core structural and identifying information for this compound is summarized below.
| Identifier | Value | Source |
| IUPAC Name | 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid | [3] |
| CAS Number | 1055971-67-9 | [3] |
| Molecular Formula | C10H9N3O2 | [3][4] |
| Molecular Weight | 203.20 g/mol | [3] |
| Monoisotopic Mass | 203.06947 Da | [4] |
| Canonical SMILES | CN1C=C(C=N1)C2=CC(=CN=C2)C(=O)O | [4] |
| InChI Key | UABQBYRTVXIXHV-UHFFFAOYSA-N | [3][4] |
Chemical Structure:
Core Physicochemical Properties: Data and Expert Analysis
This section details the key physicochemical parameters. Where experimental data is unavailable, we provide predicted values and discuss the underlying chemical principles that govern the expected behavior of the molecule.
| Property | Predicted/Calculated Value | Significance in Drug Development |
| XLogP | 0.3 | [4] |
| LogP | -0.291 | [3] |
| H-Bond Donors | 1 | [3] |
| H-Bond Acceptors | 4 | [3] |
| Purity | 98% (Commercially available) | [3] |
Lipophilicity (LogP) and its Implications
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug candidate's pharmacokinetic profile. For 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid, predicted values from different algorithms are available: a XLogP of 0.3 from PubChem and a LogP of -0.291 from Fluorochem.[3][4] Both values are low, indicating that the molecule is predominantly hydrophilic.
Expert Insight: The low LogP is expected due to the presence of multiple polar, hydrogen-bonding functional groups (carboxylic acid, pyridine nitrogen, pyrazole nitrogens). This inherent hydrophilicity suggests that the compound will likely exhibit good aqueous solubility but may face challenges in passively diffusing across lipid bilayer membranes, a key consideration for oral bioavailability. The LogP is a measure for the neutral form; however, as this molecule can ionize, its distribution under physiological pH (LogD) will be even more weighted towards the aqueous phase.
Ionization (pKa) and pH-Dependent Behavior
The pKa, or acid dissociation constant, is arguably the most important physicochemical property for this molecule, as it dictates the charge state, which in turn governs solubility, permeability, and target interactions. No experimental pKa data has been published for this specific compound. However, we can infer its behavior from its structure, which contains two primary ionizable centers:
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The Carboxylic Acid (-COOH): This is an acidic center and will lose a proton to form a carboxylate anion (-COO⁻). For similar aromatic carboxylic acids, the pKa is typically in the range of 2-5.[5]
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The Pyridine Nitrogen: This is a basic center and can accept a proton to form a pyridinium cation. The pKa of the conjugate acid of pyridine is ~5.2, but this value is highly sensitive to substituents.
Causality: The molecule will exist in different ionic forms depending on the pH of the environment. At low pH, both the pyridine nitrogen and the carboxylic acid will be protonated, resulting in a net positive charge. At neutral pH, the molecule will likely exist as a zwitterion (carboxylate anion and pyridinium cation) or a neutral species, depending on the precise pKa values. At high pH, the carboxylic acid will be deprotonated and the pyridine will be neutral, resulting in a net negative charge.
Aqueous Solubility
While no quantitative solubility data is published, the hydrophilic nature suggested by the LogP and the multiple ionizable centers indicate that solubility will be highly dependent on pH.[6] Solubility is expected to be lowest near the isoelectric point (the pH at which the net charge is zero) and will increase significantly at both acidic and alkaline pH values where the charged cationic or anionic species dominate.
Trustworthiness through Protocol: To ensure reliable and reproducible data, the thermodynamic solubility should be determined experimentally. The gold-standard shake-flask method is recommended.
Experimental Protocol: Shake-Flask Solubility Assay
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Preparation: Prepare a series of buffers at various pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0).
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Addition of Compound: Add an excess of the solid compound to a known volume of each buffer in a sealed vial. This ensures that a saturated solution is achieved.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution. A 0.22 µm filter is standard to remove any fine particulates.
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Analysis: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.
Thermal Properties
No experimental melting point (mp) is available in the reviewed literature. For a crystalline solid, the melting point is a key indicator of purity and provides information about the lattice energy of the crystal structure. It is a critical parameter for downstream activities such as salt screening and formulation development. Differential Scanning Calorimetry (DSC) is the modern standard for this determination.
Proposed Synthetic Strategy
While a specific synthesis for 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid is not detailed in the provided search results, a chemically sound and robust synthetic route can be proposed based on established palladium-catalyzed cross-coupling methodologies, which are prevalent in the synthesis of bi-heterocyclic systems.[2]
Expert Insight: A Suzuki cross-coupling reaction is the most logical approach. This involves coupling a pyrazole-boronic acid or ester with a halogenated pyridine-3-carboxylic acid derivative. The ester is used to protect the carboxylic acid during the coupling reaction and is subsequently hydrolyzed to yield the final product.
Safety and Handling
No specific hazard data is available for this compound. However, based on the GHS classifications for a structurally similar compound, 5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid, appropriate precautions should be taken.[7]
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Recommended Handling:
-
Work in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid is a hydrophilic, ionizable molecule with significant potential as a building block in drug discovery. This guide has synthesized the available predicted data and provided an expert framework for understanding its key physicochemical properties, including lipophilicity, ionization, and solubility. Critical data gaps, most notably the experimental determination of pKa, solubility, and melting point, have been identified. The protocols and workflows detailed herein provide a clear path for researchers to generate this essential data, thereby enabling the full potential of this valuable chemical entity to be realized in their research and development programs.
References
- PubChemLite. 5-(1-methyl-1h-pyrazol-4-yl)pyridine-3-carboxylic acid.
- Fluorochem. 5-(1-Methyl-1h-pyrazol-4-yl)pyridine-3-carboxylic acid.
- PubChem. 5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid.
- MDPI.
- ChemicalBook. 5-PYRIDIN-3-YL-1H-PYRAZOLE-3-CARBOXYLIC ACID | 374064-01-4.
- ChemRxiv. Practical multigram synthesis of 4- and 5-pyrazolylacetic acids.
- ChemicalBook. 5-Acetyl-1H-Pyrazole-3-carboxylic acid | 1297537-45-1.
- Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
- Esters of 4-formylpyrazol-3-carboxylic acids.
- ACS Publications. Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)
- R. Williams.
Sources
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- 5. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
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